2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a pyridin-3-yl substituent at the 5-position of the triazole ring and a 2,4,6-trimethylphenyl group attached to the acetamide nitrogen. The 4-methyl group on the triazole core enhances steric stability, while the sulfanyl linker between the triazole and acetamide moieties contributes to its conformational flexibility. Its synthesis likely follows established alkylation or condensation protocols, as seen in related triazole-acetamide derivatives .
Properties
Molecular Formula |
C19H21N5OS |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5OS/c1-12-8-13(2)17(14(3)9-12)21-16(25)11-26-19-23-22-18(24(19)4)15-6-5-7-20-10-15/h5-10H,11H2,1-4H3,(H,21,25) |
InChI Key |
XTQXJNISDNZRHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves a multi-step processThe final step involves the acylation of the triazole derivative with 2,4,6-trimethylphenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzyme activity. The pyridine ring can interact with nucleic acids, influencing gene expression. The sulfanyl group can undergo redox reactions, impacting cellular redox balance .
Biological Activity
The compound 2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a triazole ring, a sulfanyl group, and an acetamide moiety. Its molecular formula is with a molecular weight of approximately . The structural complexity contributes to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The anticancer activity is often assessed using the MTT assay to determine cell viability.
Table 1: Anticancer Activity of Related Triazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | HepG2 | 13.004 | High |
| Compound B | MCF-7 | 20.500 | Moderate |
| Compound C | HepG2 | 28.399 | Low |
Note: Values are indicative based on related compounds; specific data for the target compound may vary.
The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymes involved in cell proliferation. The triazole ring may interact with cellular targets leading to apoptosis in cancer cells. Studies suggest that the presence of electron-donating groups enhances the activity by stabilizing the compound's interaction with these targets.
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have been studied for their antimicrobial effects. The compound's ability to inhibit bacterial growth has been demonstrated in several assays against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | S. aureus | 15 µg/mL |
| Compound E | E. coli | 20 µg/mL |
| Target Compound | S. aureus | TBD |
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the aryl rings significantly influence the biological activity of triazole derivatives. For example, the introduction of methyl groups at specific positions on the phenyl ring has been correlated with enhanced anticancer activity.
Case Studies
- Case Study on HepG2 Cells : A study reported that a derivative similar to the target compound exhibited an IC50 value of 13.004 µg/mL against HepG2 cells, indicating strong anti-proliferative effects.
- Antimicrobial Testing : Another study tested various triazole derivatives against E. coli, revealing that certain substitutions led to decreased MIC values compared to standard antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings :
Structural Influence on Activity: The pyridinyl substituent at the 5-position (common in the target compound and analogs 2–4) is associated with enhanced binding to enzymes or receptors via π-π stacking or hydrogen bonding. For example, Analog 1’s furan-2-yl group () showed moderate anti-exudative activity but lower potency compared to pyridinyl derivatives, suggesting the pyridine ring’s electron-rich nature improves target interaction . The N-aryl group on the acetamide moiety significantly impacts solubility and bioavailability.
Synthetic Pathways :
- Most analogs (e.g., ) are synthesized via alkylation of triazole-thione intermediates with α-chloroacetamides in the presence of KOH or pyridine/zeolite catalysts. The target compound likely follows a similar route .
Spectroscopic Data :
- 1H NMR shifts for triazole-acetamides (e.g., Analog 1) show characteristic peaks for sulfanyl (-S-) protons at δ 3.8–4.2 ppm and aromatic protons at δ 7.0–8.5 ppm (). IR spectra () confirm C=O (1669 cm⁻¹) and C-S (681 cm⁻¹) stretches, consistent across the series.
Biological Performance: Analog 1 (anti-exudative activity) and hydroxyacetamide derivatives () demonstrate that substituent electronegativity and bulk dictate efficacy. For instance, the 4-amino group in Analog 1 may facilitate hydrogen bonding with inflammatory targets, while bulkier groups (e.g., 4-allyl in Analog 3) could hinder membrane permeability .
Q & A
Q. What are the foundational synthetic routes for 2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide?
The synthesis typically involves S-alkylation of triazole-thione precursors with α-chloroacetamides under alkaline conditions (e.g., KOH or NaOH in methanol). Key steps include constructing the triazole core, introducing the pyridinyl substituent, and coupling with the 2,4,6-trimethylphenyl acetamide moiety. Optimization of alkylation conditions (e.g., solvent, base concentration) is critical for yield .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and connectivity. Mass spectrometry (MS) confirms molecular weight, while FT-IR identifies functional groups (e.g., sulfanyl, acetamide). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How is preliminary biological activity assessed for this compound?
Anti-exudative or anti-inflammatory activity is often tested in rodent models (e.g., carrageenan-induced paw edema in rats). Dose-response studies (e.g., 10–100 mg/kg) and histological analysis of affected tissues provide initial efficacy and toxicity data .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Employ statistical Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, a factorial design can identify interactions between NaOH concentration and reaction time. Microwave-assisted synthesis may reduce side-product formation in heterocyclic coupling steps .
Q. What strategies resolve contradictions in biological activity data across studies?
Cross-validate assays using standardized protocols (e.g., OECD guidelines). For inconsistent anti-inflammatory results, compare pharmacokinetic parameters (e.g., bioavailability, half-life) and metabolite profiling. Dose-escalation studies with control groups can clarify therapeutic windows .
Q. How can computational methods enhance the design of derivatives with improved target affinity?
Use quantum chemical calculations (e.g., DFT) to model ligand-receptor interactions. Molecular dynamics simulations predict binding stability, while QSAR models correlate substituent effects (e.g., pyridinyl vs. furanyl) with activity. ICReDD’s integrated computational-experimental framework accelerates reaction path discovery .
Q. What methodologies analyze structure-activity relationships (SAR) for triazole-sulfanyl acetamide derivatives?
Synthesize analogs with systematic substitutions (e.g., methyl vs. ethyl at the triazole 4-position). Evaluate SAR using in vitro assays (e.g., enzyme inhibition) and computational docking. Clustering analysis of bioactivity data identifies critical pharmacophores, such as sulfanyl group orientation .
Q. How are conflicting spectral data (e.g., NMR shifts) resolved during structural elucidation?
Combine multi-nuclear NMR (e.g., ¹H-¹³C HSQC) with high-resolution MS/MS fragmentation patterns. For ambiguous NOE correlations, crystallize the compound for X-ray diffraction. Cross-reference with spectral databases (e.g., PubChem) to validate assignments .
Methodological Tables
Table 1: Key Synthetic Parameters for Triazole-Sulfanyl Acetamides
Table 2: Common Contradictions in Bioactivity Studies and Mitigation Strategies
| Contradiction Type | Resolution Approach | Tools/Techniques |
|---|---|---|
| In vivo vs. in vitro efficacy | Assess metabolic stability (e.g., microsomal assays) | LC-MS, cytochrome P450 profiling |
| Species-specific response | Cross-test in multiple models (e.g., rat, mouse) | Histopathology, cytokine panels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
